

# Spectroscopic Characterization of H-D-Glu-OBzl: A Technical Guide

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## Compound of Interest

Compound Name: **H-D-Glu-OBzl**

Cat. No.: **B555602**

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This technical guide provides a comprehensive overview of the spectroscopic data for **H-D-Glu-OBzl** (D-glutamic acid  $\alpha$ -benzyl ester). Due to the limited availability of published, collated spectroscopic data for this specific compound, this document presents reference data from closely related compounds, namely the  $\gamma$ -benzyl ester isomer (H-D-Glu(OBzl)-OH) and the dibenzyl ester of the L-enantiomer. These data serve as a valuable benchmark for researchers working with D-glutamic acid derivatives. Detailed experimental protocols for acquiring NMR, IR, and Mass Spectrometry data are also provided to enable researchers to generate precise data for their specific samples.

## Spectroscopic Data Summary

The following tables summarize key spectroscopic data points for compounds structurally related to **H-D-Glu-OBzl**. This information is crucial for the identification and characterization of glutamic acid benzyl esters.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

$^1\text{H}$  NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in  $\text{CDCl}_3$ [1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2.18	m	$\beta$ -CH <sub>2</sub>	
2.23	s	CH <sub>3</sub> (tosylate)	
2.34–2.58	m	$\gamma$ -CH <sub>2</sub>	
4.13	t	6.3	$\alpha$ -CH
4.89–5.07	m	Benzyl CH <sub>2</sub> (ester)	
6.96	d	8.0	Aromatic CH (tosylate)
7.19–7.28	m		Aromatic CH (benzyl)
7.72	d	8.0	Aromatic CH (tosylate)
8.37	bs	NH <sub>3</sub> <sup>+</sup>	

<sup>13</sup>C NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in CDCl<sub>3</sub>[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
21.5	$\text{CH}_3$ (tosylate)
25.4	$\beta\text{-CH}_2$
29.6	$\gamma\text{-CH}_2$
52.6	$\alpha\text{-CH}$
66.6	Benzyl $\text{CH}_2$ ( $\gamma$ -ester)
68.2	Benzyl $\text{CH}_2$ ( $\alpha$ -ester)
126.3 - 129.1	Aromatic CH
134.9, 135.9	Aromatic C (ipso, benzyl)
140.5, 141.5	Aromatic C (ipso, tosylate)
169.1	$\text{C=O}$ ( $\alpha$ -ester)
172.2	$\text{C=O}$ ( $\gamma$ -ester)

Note: The chemical shifts for **H-D-Glu-OBzI** are expected to be similar, with the primary difference being the absence of the signals corresponding to the second benzyl group and the tosylate counter-ion, and the presence of a signal for a free carboxylic acid.

## Table 2: Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for Glutamic Acid Derivatives

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3400-2500	Broad	O-H stretch (carboxylic acid)
~3000-2800	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1710	Strong	C=O stretch (carboxylic acid)
~1600-1450	Medium-Strong	N-H bend (amine), C=C stretch (aromatic)
~1200-1000	Strong	C-O stretch (ester and carboxylic acid)

Reference data for L-glutamic acid 5-methyl ester N-carboxyanhydride shows characteristic carbonyl stretches at 1860, 1790, and 1710 cm<sup>-1</sup>.[\[2\]](#)

### Table 3: Mass Spectrometry (MS) Data

Expected Mass Spectrometry Data for **H-D-Glu-OBzl** (C<sub>12</sub>H<sub>15</sub>NO<sub>4</sub>)

Ionization Mode	Calculated m/z	Observed m/z	Ion Type
ESI+	238.1023	[Value]	[M+H] <sup>+</sup>
ESI+	260.0842	[Value]	[M+Na] <sup>+</sup>
ESI-	236.0877	[Value]	[M-H] <sup>-</sup>

The exact mass of **H-D-Glu-OBzl** is 237.1001 g/mol .[\[3\]](#)

### Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **H-D-Glu-OBzl** are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

## Materials:

- **H-D-Glu-OBzI** sample
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ )
- NMR tubes (5 mm)
- Pipettes and vials

## Procedure:

- Sample Preparation: Dissolve 5-10 mg of the **H-D-Glu-OBzI** sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the sample's solubility.
- Transfer to NMR Tube: Transfer the solution to an NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **H-D-Glu-OBzl**.

Method: KBr Pellet Technique[4][5]

Materials:

- **H-D-Glu-OBzl** sample (solid)
- FTIR-grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press
- IR spectrometer

Procedure:

- Sample Preparation:
  - Grind a small amount (1-2 mg) of the **H-D-Glu-OBzl** sample into a fine powder using an agate mortar and pestle.
  - Add approximately 100-200 mg of dry KBr powder to the mortar.
  - Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.
- Pellet Formation:

- Transfer a portion of the mixture to a pellet die.
- Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **H-D-Glu-OBzl**.

Method: Electrospray Ionization (ESI) Mass Spectrometry[6][7]

Materials:

- **H-D-Glu-OBzl** sample
- High-purity solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)
- Mass spectrometer with an ESI source

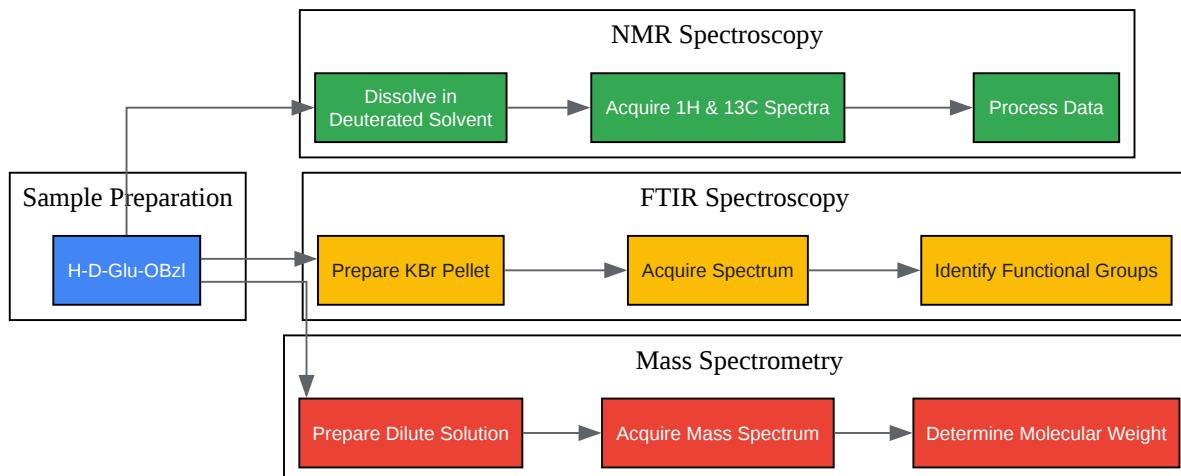
Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the **H-D-Glu-OBzl** sample (e.g., 10-100 µg/mL) in a suitable solvent. The solvent should be compatible with the ESI-MS system.
  - Filter the solution if any particulate matter is present.

- Instrument Setup:
  - Calibrate the mass spectrometer using a standard calibration solution.
  - Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters should be optimized for the analyte.
  - Set the mass analyzer to scan over the expected m/z range.
- Data Acquisition:
  - Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum in both positive and negative ion modes to observe  $[M+H]^+$  and  $[M-H]^-$  ions, respectively.
- Data Analysis:
  - Determine the m/z value of the molecular ion and compare it to the calculated exact mass of **H-D-Glu-OBzl**.
  - Analyze the fragmentation pattern (if any) to obtain further structural information.

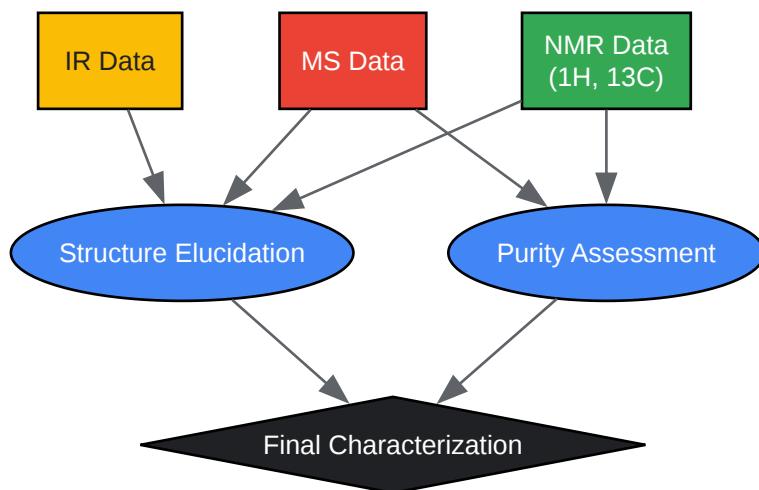
## Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: General workflow for the spectroscopic analysis of **H-D-Glu-OBzl**.



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Caption: Logical pathway for integrating spectroscopic data for characterization.

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